molecular formula C10H16O4 B12090099 Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B12090099
M. Wt: 200.23 g/mol
InChI Key: AGLGJUPMPWBZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of ethyl-substituted cyclic ketones with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is common to achieve high purity levels.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as amines or alcohols, often under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Comparison: Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its ethyl substitution, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as solubility, boiling point, and reactivity, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-3-7-6-10(4-5-13-7)8(14-10)9(11)12-2/h7-8H,3-6H2,1-2H3

InChI Key

AGLGJUPMPWBZAN-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2(CCO1)C(O2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.